molecular formula C16H21NO2 B2467824 1-[4-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2175508-19-5

1-[4-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2467824
CAS No.: 2175508-19-5
M. Wt: 259.349
InChI Key: SIWIXNDIWJSISF-UHFFFAOYSA-N
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Description

1-[4-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. Chalcones are known for their diverse biological activities and are used as intermediates in the synthesis of various pharmacologically active compounds . This compound features a piperidine ring, a methoxyphenyl group, and a prop-2-en-1-one moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one typically involves the reaction of 4-methoxybenzyl chloride with piperidine, followed by the addition of acryloyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-[4-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[4-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one is unique due to its combination of a piperidine ring, methoxyphenyl group, and prop-2-en-1-one moiety. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities .

Properties

IUPAC Name

1-[4-[(4-methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-3-16(18)17-10-8-14(9-11-17)12-13-4-6-15(19-2)7-5-13/h3-7,14H,1,8-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWIXNDIWJSISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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